molecular formula C13H18N2O3 B2384283 benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate CAS No. 75801-52-4

benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate

Cat. No.: B2384283
CAS No.: 75801-52-4
M. Wt: 250.298
InChI Key: FABGDABUBWEOOQ-UHFFFAOYSA-N
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Description

Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate is an organic carbamate compound of significant interest in modern drug discovery and synthetic chemistry. Carbamate-bearing molecules are increasingly utilized in medicinal chemistry due to their favorable chemical and proteolytic stabilities, which often surpass those of native peptide bonds . This compound serves as a versatile building block, particularly as a key synthetic intermediate in the preparation of more complex molecules. Its structure, featuring both a carbamate and a dimethylcarbamide moiety, makes it a potential candidate for use as a peptide bond surrogate in the design of enzyme inhibitors, such as those targeting protease functions . The carbamate group is a well-established protecting group for amines in organic synthesis, and the benzyloxycarbonyl (Cbz) group in particular can be selectively removed under controlled conditions, allowing for sequential synthetic strategies . Researchers value this compound for its ability to modulate intermolecular interactions with biological targets and potentially improve the pharmacokinetic properties of lead compounds . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

benzyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(12(16)15(2)3)14-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGDABUBWEOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Applications

1.1 Organic Synthesis
Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate serves as an important intermediate in organic synthesis. It is utilized as a building block for the synthesis of more complex molecules, allowing chemists to explore new compounds with desirable properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic pathways.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ReactionMajor Products
OxidationThis compound + Oxidizing Agent → OxidesBenzyl alcohol derivatives
ReductionThis compound + Reducing Agent → AminesPrimary amines
SubstitutionThis compound + Nucleophile → Substituted CompoundVarious substituted products

Biological Applications

2.1 Enzyme Interaction Studies
In biological research, this compound is used to study enzyme interactions and protein modifications. It acts as a substrate for various enzymatic reactions, providing insights into enzyme kinetics and mechanisms of action.

2.2 Drug Design
The compound is also investigated for its role in drug design and synthesis. Its structural characteristics make it a candidate for developing pharmaceuticals aimed at treating neurological disorders by modulating cholinergic activity in the central nervous system .

Medical Applications

3.1 Neurological Disorders
Research indicates that derivatives of carbamates, including this compound, may enhance cholinergic activity and are useful in treating conditions such as Alzheimer's disease and other cognitive disorders . This compound's ability to inhibit acetylcholinesterase activity suggests its potential as a therapeutic agent.

Case Study: Rivastigmine Synthesis
Rivastigmine is a well-known drug derived from carbamate compounds that has shown efficacy in treating Alzheimer's disease. The synthesis of rivastigmine involves intermediates similar to this compound, highlighting its importance in pharmaceutical development .

Industrial Applications

4.1 Polymer Production
In the industrial sector, this compound is utilized in the production of polymers and resins. Its incorporation into materials can enhance specific properties such as durability and resistance to environmental factors.

4.2 Material Development
The compound contributes to the development of specialized materials with tailored characteristics for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions. For example, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid (trifluoroacetic acid) or heat, while the carboxybenzyl (CBz) group can be removed using catalytic hydrogenation (Pd-C, H2) .

Comparison with Similar Compounds

Key Observations :

  • Phosphoryl-containing analogues (e.g., 3g, 3i) exhibit moderate to high yields (71–98%) but variable enantiomeric excess (53–92%), suggesting a trade-off between synthetic efficiency and stereochemical control .
  • Substituents like cyclohexyl or tert-butoxy groups (e.g., 3j) may sterically hinder reactions, lowering ee% despite high yields (98% for 3j) .

Solubility and Physicochemical Properties

and provide insights into solubility trends:

  • Benzyl N-[1-(1-formylpentylcarbamoyl)-3-methyl-butyl]carbamate: Exhibits dual polar (carbamoyl) and non-polar (alkyl) regions, leading to moderate solubility in aprotic solvents like dichloromethane .
  • Benzyl N-[(dimethylcarbamoyl)methyl]carbamate : The shorter methyl chain may increase hydrophilicity compared to ethyl derivatives, enhancing aqueous solubility .

Structural Influence :
The ethyl chain in benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate likely reduces solubility relative to methyl analogues but improves membrane permeability, a balance critical for drug delivery applications.

Functional Group Variations

lists carbamates with alternative carbamoyl substituents:

  • Benzyl N-[(isopropylcarbamoyl)methyl]carbamate : Increased steric bulk from isopropyl may reduce metabolic degradation.

Trade-offs : Dimethylcarbamoyl groups offer a compromise between steric hindrance and solubility, making this compound versatile for synthetic modifications.

Biological Activity

Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate, known for its diverse biological activities, has been the subject of various studies that explore its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.

This compound belongs to the carbamate class of compounds, which are characterized by their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The mechanism of action typically involves the binding of the carbamate moiety to the active site of AChE, leading to reversible inhibition. This inhibition can result in increased levels of acetylcholine at synaptic junctions, which has implications for both therapeutic and toxicological contexts .

In Vitro Biological Activities

Recent studies have evaluated the in vitro biological activities of this compound, focusing on its inhibitory effects against various enzymes. Notably, the compound has demonstrated potent inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).

Table 1: Inhibitory Activity Against Cholinesterases

CompoundEnzymeIC50 (nM)Kc (nM)k3 (min⁻¹)
This compoundhAChE24229.80.408
This compoundhBuChENot specified659.10.574

The compound exhibited a pseudo-irreversible inhibition mechanism, as confirmed by kinetic studies that indicated a progressive inhibition over time . The second-order rate constant KiK_i, reflecting carbamylation efficacy, was calculated to be 1.78μM1min11.78\,\mu M^{-1}\cdot min^{-1}.

Case Studies and Research Findings

Case Study 1: Antibacterial Activity
In addition to its cholinesterase inhibition properties, this compound has been investigated for antibacterial activity. Studies involving various bacterial strains revealed that certain derivatives exhibited significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The microdilution broth susceptibility assay was employed to assess the minimum inhibitory concentrations (MICs), demonstrating that some derivatives were highly effective compared to control agents .

Case Study 2: Toxicological Implications
The toxicological profile of this compound has also been explored. Research highlighted that while the compound shows promise as a therapeutic agent due to its enzyme inhibition properties, it also poses risks associated with acute toxicity similar to other carbamates. The potential for neurotoxicity necessitates careful evaluation in drug development contexts .

Preparation Methods

Catalytic Synthesis via Zinc Chloride-Mediated Coupling

The most efficient route to benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate involves zinc chloride (ZnCl₂)-catalyzed coupling between carbamoyl chlorides and benzyl alcohol derivatives. This method, adapted from large-scale syntheses of rivastigmine, leverages the Lewis acid properties of ZnCl₂ to facilitate nucleophilic substitution.

Reaction Mechanism and Optimization

The reaction proceeds via an isocyanate intermediate (Figure 1). Carbamoyl chloride reacts with ZnCl₂ to generate a reactive isocyanate species, which undergoes nucleophilic attack by benzyl alcohol. Subsequent proton abstraction yields the carbamate product. Key parameters include:

  • Catalyst loading : 0.5–1.0 equivalents of ZnCl₂ (optimal yield: 86% at 0.5 equiv).
  • Solvent : Anhydrous toluene (86% yield at 30°C).
  • Temperature : Room temperature for aromatic alcohols; elevated temperatures (110°C) for aliphatic substrates.
Table 1: Optimization of Reaction Conditions for Carbamate Synthesis
Parameter Tested Range Optimal Value Yield (%)
ZnCl₂ (equiv) 0.1–1.0 0.5 86
Solvent Toluene, THF, DCM Toluene 86
Temperature (°C) 30–110 30 86
Reaction Time (h) 12–24 12 86

Stepwise Synthesis from Prefunctionalized Intermediates

For substrates requiring regioselective functionalization, a two-step approach is employed:

Synthesis of 1-(Dimethylcarbamoyl)Ethylamine

The amine intermediate is prepared via Hofmann rearrangement of dimethylcarbamoyl acetamide:

  • Chlorination : Treat dimethylcarbamoyl acetamide with phosphorus pentachloride (PCl₅) to form the imidoyl chloride.
  • Rearrangement : React with aqueous ammonia to yield 1-(dimethylcarbamoyl)ethylamine.

Carbamate Formation

The amine is then coupled with benzyl chloroformate under basic conditions:

  • Deprotonation : Add triethylamine (TEA) to the amine in dichloromethane (DCM).
  • Acylation : Introduce benzyl chloroformate dropwise at 0°C.
  • Workup : Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 78–82% (isolated as a colorless oil).

Comparative Analysis of Methodologies

Zinc Chloride vs. Alternative Catalysts

ZnCl₂ outperforms zinc dust and zinc acetate in carbamate synthesis due to its stronger Lewis acidity:

  • Zinc dust : 49% yield (incomplete conversion).
  • Zinc acetate : 63% yield (slower kinetics).
  • ZnCl₂ : 86% yield (optimal charge density for isocyanate stabilization).

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) hinder reactivity by coordinating to ZnCl₂, while toluene maximizes yield via minimal interference.

Scalability and Industrial Relevance

The ZnCl₂-catalyzed method is scalable to kilogram quantities , as demonstrated in rivastigmine production. Key considerations include:

  • Cost efficiency : ZnCl₂ is inexpensive and recyclable.
  • Green chemistry : Toluene can be replaced with cyclopentyl methyl ether (CPME) for reduced toxicity.

Spectroscopic Characterization

This compound is validated via:

  • ¹H NMR (CDCl₃): δ 7.35–7.41 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.14 (s, 6H, N(CH₃)₂).
  • ¹³C NMR : δ 156.45 (C=O), 137.01 (Ar-C), 67.02 (OCH₂Ph), 36.88 (N(CH₃)₂).
  • FTIR : 1735 cm⁻¹ (C=O stretch), 2939 cm⁻¹ (C-H alkyl).

Challenges and Mitigation Strategies

Rotamer Formation

The ethyl(methyl)carbamate moiety exhibits rotamerism, complicating NMR analysis. Solutions include:

  • High-temperature NMR : Resolve rotamers at 60°C.
  • COSY experiments : Confirm coupling patterns.

Byproduct Formation

Trace HCl generated during the reaction is neutralized with aqueous sodium bicarbonate during workup.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Route 1 : React benzyl chloroformate with 1-(dimethylcarbamoyl)ethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor progress via TLC (hexane:ethyl acetate 3:1) .
  • Route 2 : Utilize carbodiimide-mediated coupling between the carbamate precursor and dimethylcarbamoyl chloride in DMF, with catalytic DMAP.
    • Optimization :
ParameterOptimal RangeImpact on Yield
Temperature0–5°C (initial), then 25°CPrevents side reactions
SolventAnhydrous DCM or THFEnhances reagent solubility
BaseTriethylamine (2.5 equiv)Neutralizes HCl byproduct
  • Yield improvements (70% → 85%) are achievable via slow reagent addition and inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 4–6 Hz for adjacent stereocenters) and NOESY correlations to confirm spatial arrangements .
  • X-ray Crystallography : Use SHELXL for refinement (CCDC deposition recommended) to resolve absolute configuration. ORTEP-3 visualizes thermal ellipsoids for bond-length validation .
  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol 90:10) to verify enantiopurity (Rt differences ≥ 1.5 min) .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data regarding the molecular conformation of this compound in different solvent systems?

  • Approach :

  • Perform temperature-dependent XRD studies (100–298 K) to assess torsional flexibility of the carbamate group.
  • Use DFT calculations (B3LYP/6-311+G**) to compare energy profiles of observed conformers. Discrepancies > 2 kcal/mol suggest solvent-induced stabilization .
    • Case Study : In DMSO, the compound adopts a planar carbamate geometry (θ = 175°), while in chloroform, a bent conformation (θ = 162°) is observed due to H-bonding with solvent .

Q. What methodological approaches are recommended for investigating the compound's potential as a transition-state analog in enzyme inhibition studies?

  • Experimental Design :

  • Kinetic Assays : Measure Ki values via competitive inhibition plots (Lineweaver-Burk analysis) against serine proteases (e.g., trypsin or acetylcholinesterase) .
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1ACJ) to predict binding poses. Key interactions:
  • Carbamate carbonyl with catalytic serine (distance ≤ 2.8 Å).
  • Dimethylcarbamoyl group in the hydrophobic pocket .
    • Validation : Compare inhibition potency (IC50) with known transition-state analogs (e.g., benzamidine derivatives).

Q. How should researchers address discrepancies in purity assessments between HPLC and LC-MS data for this compound?

  • Troubleshooting :

  • HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient. Adjust pH to 2.5 to suppress silanol interactions.
  • LC-MS Artifacts : Check for in-source fragmentation (e.g., loss of CO2 from carbamate, m/z 44) or adduct formation (e.g., [M+Na]<sup>+</sup>).
  • Resolution : Cross-validate with ¹H NMR integration (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4%) .

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